molecular formula C8H13F2N3 B11737440 1-(difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine

1-(difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine

Cat. No.: B11737440
M. Wt: 189.21 g/mol
InChI Key: NQTJYKFIERIAFP-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a propylamine group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions to form the pyrazole ring. The difluoromethyl group can be introduced via difluoromethylation reactions, which often employ reagents such as difluoromethyl iodide or difluoromethyl sulfone . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects . The compound’s ability to act as a bioisostere of alcohol, thiol, and amine moieties further enhances its versatility in biological systems .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H13F2N3

Molecular Weight

189.21 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-propylpyrazol-4-amine

InChI

InChI=1S/C8H13F2N3/c1-3-4-11-7-5-13(8(9)10)12-6(7)2/h5,8,11H,3-4H2,1-2H3

InChI Key

NQTJYKFIERIAFP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1C)C(F)F

Origin of Product

United States

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